An In-depth Technical Guide to 12Z-Heneicosenoic Acid (CAS Number 3515-84-2)
An In-depth Technical Guide to 12Z-Heneicosenoic Acid (CAS Number 3515-84-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
12Z-Heneicosenoic acid, a monounsaturated long-chain fatty acid, is an organic compound of interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical and physical properties, bringing together available experimental and computed data. While specific experimental protocols for its synthesis and detailed biological activities remain limited in publicly accessible literature, this document outlines general methodologies for the synthesis and purification of similar long-chain unsaturated fatty acids. Furthermore, it presents a foundational understanding of the potential roles and analytical approaches for such molecules in biomedical research.
Chemical and Physical Properties
12Z-Heneicosenoic acid, also known as (Z)-henicos-12-enoic acid or cis-12-Heneicosenoic acid, is characterized by the CAS number 3515-84-2.[1] It is a C21 fatty acid with a single cis-double bond at the 12th carbon position.
Table 1: Physicochemical Properties of 12Z-Heneicosenoic Acid
| Property | Value | Source |
| CAS Number | 3515-84-2 | [1][2] |
| Molecular Formula | C₂₁H₄₀O₂ | [1][2] |
| Molecular Weight | 324.5 g/mol | [1][3] |
| IUPAC Name | (Z)-henicos-12-enoic acid | [3] |
| Synonyms | 12(Z)-Heneicosenoic acid, C21:1n-9 | [3] |
| Computed XLogP3 | 8.1 | [3] |
| Computed Topological Polar Surface Area | 37.3 Ų | [3] |
| Computed Heavy Atom Count | 23 | [3] |
| Computed Rotatable Bond Count | 18 | [3] |
| Computed Hydrogen Bond Donor Count | 1 | [3] |
| Computed Hydrogen Bond Acceptor Count | 2 | [3] |
Spectroscopic Data
Detailed experimental spectroscopic data for 12Z-heneicosenoic acid is not widely published. However, commercial suppliers often provide analytical data for their products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A proton NMR (¹H-NMR) spectrum for 12Z-heneicosenoic acid is available from the supplier BroadPharm (Catalog: BP-40914).[2] While the spectrum itself is not directly reproduced here, the expected characteristic signals for a long-chain monounsaturated fatty acid would include:
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Olefinic protons (-CH=CH-): A multiplet typically in the region of 5.3-5.4 ppm.
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Allylic protons (-CH₂-CH=): A multiplet around 2.0-2.1 ppm.
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Alpha-methylene protons (-CH₂-COOH): A triplet around 2.3 ppm.
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Terminal methyl protons (-CH₃): A triplet around 0.9 ppm.
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Bulk methylene protons (-(CH₂)n-): A broad singlet or multiplet around 1.2-1.4 ppm.
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Carboxylic acid proton (-COOH): A broad singlet at a variable chemical shift, typically downfield.
Infrared (IR) Spectroscopy
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O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
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C-H stretch (alkane): Sharp peaks around 2925 cm⁻¹ and 2855 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp band around 1710 cm⁻¹.
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C=C stretch (cis-alkene): A weak to medium band around 1655 cm⁻¹.
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=C-H bend (cis-alkene): A band around 720 cm⁻¹.
Mass Spectrometry (MS)
Experimental mass spectra for 12Z-heneicosenoic acid are not widely published. Predicted mass spectral data from PubChemLite suggests the following accurate mass values for different adducts:[4]
Table 2: Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 325.31011 | 191.2 |
| [M+Na]⁺ | 347.29205 | 192.1 |
| [M-H]⁻ | 323.29555 | 187.3 |
Experimental Protocols
While a specific, detailed synthesis protocol for 12Z-heneicosenoic acid is not available in the reviewed literature, general methods for the synthesis of long-chain Z-alkenoic acids can be adapted.
General Synthesis of Z-Alkenoic Acids
A common strategy for the stereoselective synthesis of Z-alkenes is the Wittig reaction between a stabilized ylide and an aldehyde. Another powerful method involves the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst.
Conceptual Workflow for Synthesis via Alkyne Hydrogenation:
Caption: Conceptual workflow for the synthesis of 12Z-heneicosenoic acid.
Methodology:
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Alkylation/Coupling: A suitable C12 terminal alkyne (e.g., 1-dodecyne) can be deprotonated with a strong base (e.g., n-butyllithium) and reacted with a C9 electrophile containing a protected carboxylic acid functionality (e.g., a methyl ester of 9-bromononanoic acid) to form the C21 alkyne backbone.
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Partial Hydrogenation: The resulting alkyne is then subjected to partial hydrogenation using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This selectively reduces the alkyne to a cis-alkene without reducing it further to an alkane.
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Deprotection/Hydrolysis: The protecting group on the carboxylic acid is removed. For example, a methyl ester can be hydrolyzed using a base like sodium hydroxide, followed by acidification to yield the final carboxylic acid.
Purification of Long-Chain Unsaturated Fatty Acids
Purification of the final product is crucial to remove starting materials, byproducts, and any over-reduced saturated fatty acids.
General Purification Workflow:
Caption: General workflow for the purification of long-chain fatty acids.
Methodology:
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Extraction: The crude reaction mixture is typically worked up using a liquid-liquid extraction. The organic layer containing the fatty acid is washed with brine and dried over an anhydrous salt (e.g., sodium sulfate).
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Chromatography: The crude product is then purified by column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is used to elute the components. The fractions are monitored by thin-layer chromatography (TLC).
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Characterization: The purified fractions are combined, the solvent is removed under reduced pressure, and the final product is characterized by spectroscopic methods (NMR, MS, and IR) to confirm its identity and purity.
Biological Activity and Signaling Pathways
There is a lack of specific studies on the biological activity and signaling pathways of 12Z-heneicosenoic acid in the scientific literature. However, long-chain unsaturated fatty acids, in general, are known to play various roles in biological systems.
Unsaturated fatty acids are integral components of cell membranes, influencing their fluidity and the function of membrane-bound proteins. They can also act as signaling molecules or precursors to signaling molecules. For instance, some unsaturated fatty acids have been shown to possess antibacterial properties.
Hypothetical Signaling Pathway Involvement:
Given that other fatty acids are ligands for nuclear receptors or can be metabolized into signaling molecules, a hypothetical involvement of 12Z-heneicosenoic acid in cellular signaling can be postulated.
Caption: Hypothetical signaling pathways for 12Z-heneicosenoic acid.
Further research is required to elucidate the specific biological functions, mechanisms of action, and potential therapeutic applications of 12Z-heneicosenoic acid.
Conclusion
12Z-Heneicosenoic acid (CAS 3515-84-2) is a long-chain monounsaturated fatty acid with defined physicochemical properties. While detailed experimental data and specific biological studies are currently scarce, this guide provides a foundational repository of available information and outlines general methodologies for its synthesis and purification. The provided conceptual frameworks for its synthesis, purification, and potential biological roles are intended to serve as a starting point for researchers and drug development professionals interested in exploring the scientific potential of this molecule. Further investigation is warranted to fully characterize its spectroscopic properties, develop optimized synthesis protocols, and uncover its biological significance.
References
- 1. Synthesis of long-chain fatty acid derivatives as a novel anti-Alzheimer's agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 12Z-heneicosenoic acid | C21H40O2 | CID 5312547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 12z-heneicosenoic acid (C21H40O2) [pubchemlite.lcsb.uni.lu]
